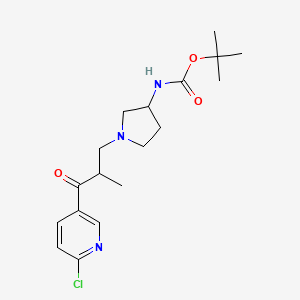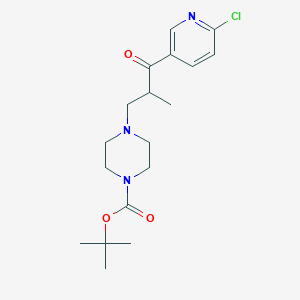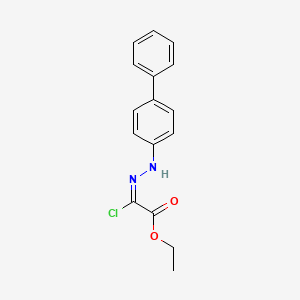
benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Overview
Description
Benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is an organic compound with the molecular formula C14H17NO2 . It has a molecular weight of 231.29 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate consists of 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Detailed structural analysis such as NMR, HPLC, LC-MS, UPLC & more can be found in the product documentation .Physical And Chemical Properties Analysis
The physical and chemical properties of benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate include a molecular weight of 231.29 . The boiling point and storage conditions are not specified . More detailed information can be found in the product documentation .Scientific Research Applications
Synthesis of Novel Compounds
- Research demonstrates efficient methods to access novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and tricyclic tetrahydro-1-benzazepines with [a]-fused heterocyclic units, starting from 2-(allylaryl)glycinates. This methodology is pivotal for synthesizing key intermediates like benzo[b]azepine-2-carboxylates, further leading to diverse tricyclic target compounds (Guerrero et al., 2020).
Hydrogen-Bonded Assembly
- Another study explored the hydrogen-bonded assembly in benzazepine derivatives, highlighting the molecular linkages in different dimensions, crucial for understanding the structural chemistry of such compounds (Guerrero et al., 2014).
Stereoselective Epoxidation
- A synthesis approach involving stereoselective epoxidation of N-benzyl-N-methyl-2-cyclohepten-1-amine and tert-butyl 4-[benzyl(methyl)amino]-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate was studied. This process is significant for creating new pseudosaccharides, a key aspect in synthetic chemistry (Larin et al., 2014).
Versatile Synthetic Routes
- Research has also been conducted on the synthesis of benzazepines and their conversion into various compounds, like quinolines, indicating the versatility of benzazepine derivatives in synthetic chemistry (Vogel et al., 1969).
High-Yielding Synthesis Methods
- Studies focused on developing high-yielding synthesis methods for methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and its analogues, showcasing the efficiency of these methods in producing complex organic compounds (Vaid et al., 2014).
Castagnoli-Cushman Reaction
- The Castagnoli-Cushman reaction with benzo[d]oxepine-2,4(1H,5H)-dione was employed for preparing 2,3-disubstituted 4-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepine-1-carboxylic acids, an important process in medicinal chemistry (Adamovskyi et al., 2017).
Enantioselective Kinetic Resolution
- A method involving enantioselective acylation of racemic tetrahydroquinolin-4-ols and tetrahydro-1H-benzo[b]azepin-5-ols was studied, highlighting the significance of chiral resolution in pharmaceutical applications (Zhou et al., 2015).
Cycloaddition Reactions
- The study of [2+4] and [6+4] type cycloaddition reactions involving 1-ethoxycarbonyl-1H-azepine and 1-ethoxycarbonyl-1H-1,2-diazepine is crucial for understanding complex organic reactions (Saito et al., 1986).
Future Directions
The future directions for research on benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate and similar compounds include the development of new synthetic strategies for the intermolecular and intramolecular cyclization . There is also interest in creating new libraries of azepines, oxa- and thiazepines, and revealing previously unknown unique pharmacological properties of these compounds to discover new drugs .
properties
IUPAC Name |
benzyl 2,3,6,7-tetrahydroazepine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(15-10-6-1-2-7-11-15)17-12-13-8-4-3-5-9-13/h1-5,8-9H,6-7,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRFEHXMWFHVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC=C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662237 | |
| Record name | Benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | |
CAS RN |
501121-88-6 | |
| Record name | Benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-[7R-Methyl-1R-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5S-ol](/img/structure/B1500272.png)
